molecular formula C7H7ClN2O2 B13992441 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine CAS No. 1554387-36-8

2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine

Cat. No.: B13992441
CAS No.: 1554387-36-8
M. Wt: 186.59 g/mol
InChI Key: KMDYWQRBLQTNDO-UHFFFAOYSA-N
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Description

2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a dioxolane ring. The presence of these rings makes it a versatile compound in various chemical reactions and applications. Its molecular formula is C7H7ClN2O2, and it has a molecular weight of 186.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Substitution Products: Amino-pyrimidines, thio-pyrimidines

    Oxidation Products: Pyrimidine oxides

    Reduction Products: Amino derivatives

    Coupling Products: Biaryl compounds

Scientific Research Applications

2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine is unique due to the presence of both the pyrimidine and dioxolane rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

1554387-36-8

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine

InChI

InChI=1S/C7H7ClN2O2/c8-7-9-3-5(4-10-7)6-11-1-2-12-6/h3-4,6H,1-2H2

InChI Key

KMDYWQRBLQTNDO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN=C(N=C2)Cl

Origin of Product

United States

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